![molecular formula C20H12ClF6N3O2 B3144427 1-(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone O-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxime CAS No. 551930-51-9](/img/structure/B3144427.png)
1-(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone O-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxime
Overview
Description
This compound contains several functional groups, including a trifluoromethyl group, a pyridinyl group, and an oxime group. The trifluoromethyl group is a common motif in pharmaceuticals and agrochemicals due to its unique physicochemical properties . The pyridinyl group is a basic aromatic heterocycle that is often used in medicinal chemistry .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group is known to increase the lipophilicity of compounds, which could influence properties such as solubility and permeability .Scientific Research Applications
Pharmacological Research
- Design and Synthesis of Kinase Inhibitors : Compounds with substituted imidazole scaffolds, similar in complexity to the query compound, have been investigated for their role as selective inhibitors of the p38 MAP kinase. These inhibitors are crucial for regulating proinflammatory cytokine release, indicating the potential therapeutic applications of complex organics in inflammation and other kinase-related disorders (Scior et al., 2011).
Environmental and Toxicological Studies
- Oxyanions and Organic Acids Interaction with Soils : The study of oxyanions, which can be structurally related to components of the query compound, reveals how their structural configuration is affected by interactions with iron (hydr)oxides in soils. This research is vital for understanding the environmental behavior and remediation strategies of complex organic compounds (Han et al., 2020).
Synthetic Chemistry and Material Science
Oxidation and Redox Properties : The study of oxidation and redox properties of organic compounds, including those with fluorinated substituents, is crucial for designing materials with specific electronic and chemical properties. These properties are particularly relevant for developing new catalysts, sensors, and other functional materials (Jakusch et al., 2014).
Trifluoromethylation and Its Applications : The use of trifluoromethyl groups in drug design, including antitubercular agents, demonstrates the significance of such substituents in enhancing pharmacological efficacy and altering pharmacokinetic behavior. This research underscores the strategic placement of trifluoromethyl substituents in the realm of drug design for improved potency and drug-likeness (Thomas, 1969).
Mechanism of Action
properties
IUPAC Name |
(E)-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClF6N3O2/c1-11(30-32-18-16(21)8-14(10-29-18)20(25,26)27)12-2-5-15(6-3-12)31-17-7-4-13(9-28-17)19(22,23)24/h2-10H,1H3/b30-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTKZBPHNKKMQR-KNBZMSCYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC1=C(C=C(C=N1)C(F)(F)F)Cl)C2=CC=C(C=C2)OC3=NC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC1=C(C=C(C=N1)C(F)(F)F)Cl)/C2=CC=C(C=C2)OC3=NC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClF6N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone O-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxime | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



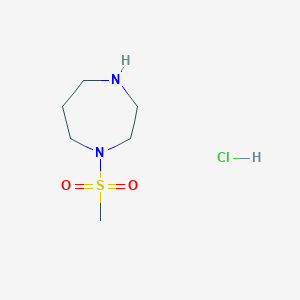

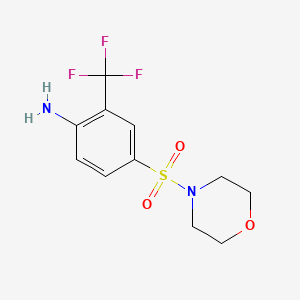


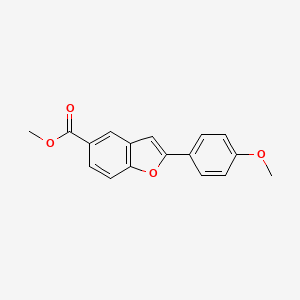
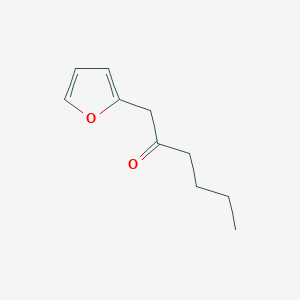
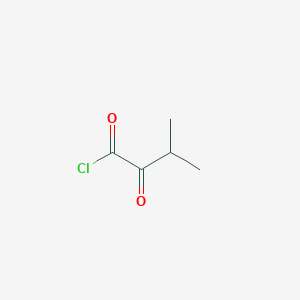
![[Hydroxy(phenyl)methylene]malononitrile](/img/structure/B3144393.png)


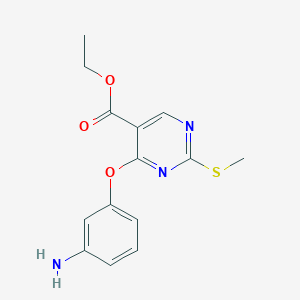
![1-{[4-(trifluoromethyl)benzyl]oxy}-1H-imidazole-2-carbaldehyde](/img/structure/B3144412.png)
![1-[(2-methylbenzyl)oxy]-1H-imidazole-2-carbaldehyde](/img/structure/B3144415.png)